molecular formula C21H24N4O4 B2452897 N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide CAS No. 1795443-35-4

N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide

Cat. No. B2452897
M. Wt: 396.447
InChI Key: QMJUFQZITXVBPN-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
BenchChem offers high-quality N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer and Materials Science

The study of polymers with tapered side groups has shown that certain chemical structures, including those similar to the compound , can induce specific conformations and assembly behaviors in polymers. For instance, the assembly of tapered side groups into a tubular architecture can induce a flexible helical chain conformation, which is crucial for developing advanced materials with unique properties, such as liquid crystalline phases generated from tubular architectures of rigid helical chain conformations surrounded by tapered side groups (Percec et al., 1996).

Medicinal Chemistry and Bio-Macromolecular Interactions

In the realm of medicinal chemistry, compounds structurally related to N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide have been investigated for their potential in creating new therapeutic agents. For example, dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands have been synthesized and shown to interact with DNA and proteins, indicating their potential application in anticancer therapies. These complexes exhibit in vitro anticancer activities against selected tumor cell lines, and their activities are consistent with their DNA-binding affinities (Zheng et al., 2015).

Heterocyclic Chemistry

The compound's framework is also relevant in heterocyclic chemistry, where similar structures are used to create new heterocyclic systems. For example, interactions involving 1-aryl-3-R-3-(2'-oxo-cycloalkyl)-1-propanones have led to the formation of derivatives like 1,9a-tetra(tri)-methylene-9-oxa(aza)-4a-aza-1,2,4a,9a-tetrahydrofluorene, highlighting the versatility of these structures in synthesizing novel heterocyclic compounds (Donchak et al., 1984).

properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-24-8-3-5-16(24)17(26)6-7-22-20(28)21(29)23-15-10-13-4-2-9-25-18(27)12-14(11-15)19(13)25/h3,5,8,10-11,17,26H,2,4,6-7,9,12H2,1H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJUFQZITXVBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

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